molecular formula C19H12O B15065800 2-(Naphthalen-1-ylethynyl)benzaldehyde

2-(Naphthalen-1-ylethynyl)benzaldehyde

Cat. No.: B15065800
M. Wt: 256.3 g/mol
InChI Key: DQURKBWTGXQTFD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylethynyl)benzaldehyde is an organic compound with the molecular formula C19H12O and a molecular weight of 256.3 g/mol It is characterized by the presence of a naphthalene ring attached to an ethynyl group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylethynyl)benzaldehyde typically involves the coupling of naphthalene derivatives with benzaldehyde derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of a naphthyl halide with an ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent product quality and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Naphthalen-1-ylethynyl)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(naphthalen-1-ylethynyl)benzene
  • 2-(Naphthalen-2-ylethynyl)benzaldehyde
  • 2-(Phenylethynyl)benzaldehyde

Uniqueness

2-(Naphthalen-1-ylethynyl)benzaldehyde is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzaldehyde. This unique structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and biological research .

Properties

Molecular Formula

C19H12O

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2-naphthalen-1-ylethynyl)benzaldehyde

InChI

InChI=1S/C19H12O/c20-14-18-8-2-1-6-15(18)12-13-17-10-5-9-16-7-3-4-11-19(16)17/h1-11,14H

InChI Key

DQURKBWTGXQTFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3C=O

Origin of Product

United States

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